1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride” are not available, general methods for similar compounds involve reactions with formation of alkyl or aryl derivatives, silylation reactions, reactions with formation of acyl derivatives, reactions of addition to carbon-hetero multiple bonds, reactions with formation of cyclic compounds .Scientific Research Applications
Synthesis and Spectral Analysis : The compound has been utilized in the synthesis of complex organic molecules. For instance, its derivatives were used in the formation of 3,4,5-trichloro-6-(2-hydroxy-6-methyldibenzo[d,f][1,3]diazepin-5-yl[1,2]-benzoquinones, indicating its utility in creating heterocyclic compounds with potential biological activities (Gomaa, 2011).
Receptor Ligands : Variants of 1,4-diazepanes, including those with methoxybenzyl groups, have been synthesized and studied as σ1 receptor ligands. These studies are crucial for understanding the interaction of these compounds with biological receptors, which can have implications for drug development (Fanter et al., 2017).
Material Science : In the field of material science, related compounds have been used in the electrosynthesis and spectroscopic characterization of new soluble poly(2-methoxy-5-alkoxy paraphenylenes). Such research contributes to the development of new materials with unique electrical and optical properties (Moustafid et al., 1991).
Catalysis and Reaction Mechanisms : These compounds also play a role in understanding reaction mechanisms and catalysis. For example, the reactions of benzocyclic β-Keto Esters with Sulfonyl Azides, including 4-methoxybenzenesulfonyl, provided insights into the influence of azide structure and solvent on reaction pathways, crucial for optimizing synthetic strategies (Benati et al., 1999).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-3-5-12(6-4-11)18(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVQPQAKKNKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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